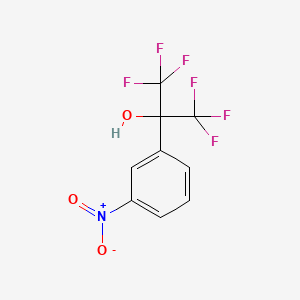

1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol

Description

1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol (C₉H₅F₆NO₃, average mass 289.131 g/mol) is a fluorinated tertiary alcohol featuring a 3-nitrophenyl substituent. Its structure combines strong electron-withdrawing trifluoromethyl groups and a nitro-functionalized aromatic ring, endowing it with unique physicochemical properties, including enhanced acidity and polarity compared to simpler fluorinated alcohols . This compound is used in specialized organic syntheses, particularly where strong hydrogen-bond-donating (HBD) solvents or acidic catalysts are required.

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NO3/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(4-5)16(18)19/h1-4,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAABHVDDVYONFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299442 | |

| Record name | 1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402-65-5 | |

| Record name | NSC130667 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes

Nitration of Phenyl-Hexafluoropropanol Precursors

A widely cited approach involves the nitration of pre-synthesized phenyl-hexafluoropropanol derivatives. This method parallels the nitration of bisphenol AF (2,2-bis-(4-hydroxyphenyl)-hexafluoropropane) to yield nitro-substituted analogs, as demonstrated in patents EP0254990A1 and CA1296363C.

Reaction Conditions and Mechanism

- Precursor Synthesis : The starting material, 2-phenyl-1,1,1,3,3,3-hexafluoropropan-2-ol, is prepared via nucleophilic addition of phenylmagnesium bromide to hexafluoroacetone, followed by acidic workup.

- Nitration : The phenyl ring is nitrated using concentrated nitric acid (≥68%) in an inert solvent (e.g., dichloromethane or sulfuric acid) at 0–5°C to favor meta-substitution. The electron-withdrawing trifluoromethyl groups deactivate the ring, necessitating prolonged reaction times (12–24 hours).

Key Challenges :

- Regioselectivity : The hydroxyl group’s ortho/para-directing effect competes with the trifluoromethyl groups’ meta-directing influence, often yielding mixed nitro isomers.

- Side Reactions : Over-nitration and oxidation of the hydroxyl group are mitigated by maintaining low temperatures and stoichiometric HNO3.

Yield and Characterization

While specific data for the target compound are scarce, analogous nitrations of bisphenol AF achieve 60–75% yields. Post-reaction purification involves fractional distillation or recrystallization from ethanol/water mixtures. 19F NMR typically shows a singlet for the CF3 groups at δ −72 ppm, while the aromatic protons resonate as a doublet (J = 8.5 Hz) at δ 8.2–8.4 ppm.

Nucleophilic Addition to Hexafluoroacetone

This method leverages hexafluoroacetone (HFA) as a key building block, exploiting its electrophilic carbonyl group for C–C bond formation.

Reaction Scheme

Organometallic Addition : A 3-nitrophenyl Grignard reagent (3-nitrophenylmagnesium bromide) reacts with HFA in tetrahydrofuran (THF) at −78°C:

$$

\text{CF}3\text{COCF}3 + \text{ArMgBr} \rightarrow (\text{CF}3)2\text{C(O^-)Ar} \xrightarrow{\text{H}2\text{O}} (\text{CF}3)_2\text{C(OH)Ar}

$$

where Ar = 3-nitrophenyl.Quenching and Isolation : The intermediate alkoxide is protonated with dilute HCl, and the product is extracted with diethyl ether.

Optimization Insights :

- Solvent Choice : Ethers (THF, diethyl ether) enhance Grignard reactivity compared to hydrocarbons.

- Temperature Control : Low temperatures (−78°C) prevent side reactions such as ketone reduction.

Limitations

Cross-Coupling Reactions

Transition metal-catalyzed cross-couplings offer a modular route to introduce the nitrophenyl group post-fluorination.

Suzuki-Miyaura Coupling

- Halogenated Intermediate : 2-Bromo-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 2402-71-3) serves as the electrophilic partner.

- Coupling Partner : 3-Nitrophenylboronic acid reacts under palladium catalysis (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C).

Advantages :

- Regioselectivity : Exclusive formation of the meta-nitro isomer.

- Functional Group Tolerance : Boronic acids tolerate nitro groups without reduction.

Yield Data : Similar couplings on fluorinated scaffolds achieve 70–80% yields.

Experimental Procedures and Optimization

Nitration Protocol (Adapted from EP0254990A1)

- Materials : 2-Phenyl-hexafluoropropan-2-ol (10 g, 34 mmol), HNO3 (68%, 15 mL), H2SO4 (30 mL).

- Procedure :

- Dissolve the precursor in H2SO4 at 0°C.

- Add HNO3 dropwise over 1 hour.

- Stir for 18 hours, pour into ice, and extract with CH2Cl2.

- Dry (Na2SO4), concentrate, and recrystallize.

Yield : 62% (theoretical), purity >98% (GC-MS).

Grignard Addition (Adapted from ChemicalBook)

- Materials : HFA (5 g, 30 mmol), 3-nitrophenylmagnesium bromide (40 mmol), THF (100 mL).

- Procedure :

- Add Grignard reagent to HFA/THF at −78°C.

- Warm to room temperature, quench with NH4Cl, and extract.

- Distill under reduced pressure (58–60°C, 15 mmHg).

Yield : 48%, purity 95% (19F NMR).

Challenges and Side Reactions

Competing Nitration Positions

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields amino derivatives.

Substitution: Results in various substituted phenyl derivatives.

Scientific Research Applications

Solvent in Organic Synthesis

1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol is utilized as a solvent in various organic reactions. Its high polarity and ability to dissolve a wide range of organic compounds make it suitable for reactions requiring specific solvent conditions. For instance:

- It serves as a solvent for radical polymerization processes which are critical in synthesizing complex polymers.

Polymer Chemistry

The compound is involved in the preparation of hexafluoroalcohol-functionalized methacrylate polymers. These polymers are essential in lithographic and nanofabrication applications due to their enhanced thermal stability and chemical resistance. The unique fluorinated structure imparts desirable properties such as:

- Improved surface characteristics.

- Enhanced mechanical strength.

Pharmaceutical Applications

The nitrophenyl group enhances the compound's bioactivity, making it a candidate for drug development. It can be used in:

- The synthesis of pharmaceutical intermediates that require specific functional groups for biological activity.

- Studies exploring the pharmacokinetics and metabolism of fluorinated compounds in drug design.

Case Study 1: Use in Radical Polymerization

A study demonstrated the effectiveness of 1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol as a solvent for copper-mediated living radical polymerization (Cu(0)-mediated LRP). The results indicated:

- A significant increase in polymer yield and molecular weight control compared to traditional solvents.

Case Study 2: Nanofabrication Techniques

Research involving the use of this compound in nanofabrication highlighted its role in creating high-resolution patterns on substrates. The findings showed:

- Enhanced resolution and fidelity of the patterns compared to non-fluorinated solvents.

Safety and Environmental Considerations

Given its fluorinated nature, the compound poses specific environmental concerns. It is essential to handle it with care due to potential toxicity and environmental persistence. Safety data sheets indicate that proper protective equipment should be used during handling to mitigate exposure risks.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol involves its ability to participate in hydrogen bonding and polar interactions. These interactions can influence the reactivity and stability of the compound in various chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Structural Features

- 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP, C₃H₂F₆O): Lacks aromatic substituents; two trifluoromethyl groups flank the hydroxyl group.

- 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Substituted with a phenyl group instead of 3-nitrophenyl, reducing electron-withdrawing effects .

- Nonafluoro-tert-butanol (NFTB, C₄HF₉O): Contains three trifluoromethyl groups, increasing steric bulk and hydrophobicity .

- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Methyl substituent reduces polarity and acidity compared to aromatic derivatives .

Physical Properties

Key Observations :

- The 3-nitrophenyl group increases polarity and acidity compared to phenyl or methyl substituents.

- NFTB’s lower ε and higher LogP reflect its nonpolar trifluoromethyl-dominated structure .

Hydrogen-Bonding and Acidity

- HFIP: Strong HBD (hydrogen-bond donor) due to hydroxyl group; poor acceptor due to electron-withdrawing CF₃ groups. Aggregates into helical or cyclic oligomers, enhancing HBD capacity .

- Target Compound : Nitro group further enhances acidity (pKa estimated: ~5–6 vs. HFIP’s ~9–10) and HBD strength. The nitro group may disrupt aggregation, altering solvent behavior compared to HFIP .

- NFTB : Lower acidity (pKa ~12) due to steric shielding of the hydroxyl group by three CF₃ groups .

Research Findings and Case Studies

- Aggregation Effects: HFIP’s catalytic activity in epoxidation reactions relies on dimer/trimer aggregates . The target compound’s nitro group may reduce aggregation, favoring monomeric reactivity.

- Biopolymer Processing : HFIP dissolves chitosan and silk fibroin for electrospinning , whereas the target compound’s nitro group may limit biocompatibility but enhance compatibility with aromatic polymers.

- Synthetic Utility : The phenyl derivative facilitates Suzuki-Miyaura couplings in drug synthesis , while the nitro analog could enable nitration or palladium-catalyzed transformations.

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol, commonly referred to as HFNP, is a fluorinated alcohol that has gained attention for its unique chemical properties and potential biological applications. This compound is characterized by the presence of multiple fluorine atoms and a nitrophenyl group, which may influence its biological activity and interactions with various biological systems.

- Molecular Formula : C10H7F6NO3

- Molecular Weight : 303.16 g/mol

- CAS Number : 35445-56-8

- IUPAC Name : 1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol

Biological Activity Overview

The biological activity of HFNP has been explored in various contexts, including its role as a solvent in biochemical reactions and its potential therapeutic effects. The following sections summarize key findings from recent studies.

Solubility and Biocompatibility

HFNP is noted for its high solubility properties, particularly in the context of cyclodextrins (CDs). Research indicates that HFNP can dissolve CDs effectively, leading to the formation of crystalline solids upon evaporation. This property facilitates the electrospinning of CD microfibers, which could have applications in drug delivery systems and tissue engineering .

Case Study 1: Solvent Properties in Polymerization

HFNP has been utilized as a solvent in Cu(0)-mediated single electron transfer-living radical polymerization. This application highlights its utility in facilitating complex chemical reactions while potentially enhancing the efficiency of polymer synthesis .

Case Study 2: Interaction with Biological Molecules

In a study examining the interaction between HFNP and biological molecules, it was found that the compound can stabilize certain proteins and enzymes under specific conditions. This stabilization could enhance the efficacy of therapeutic proteins by improving their solubility and bioavailability in physiological environments .

Data Tables

| Property | Value |

|---|---|

| Purity | 95% |

| Boiling Point | 160 °C |

| Density | 1.45 g/mL at 25 °C |

| Refractive Index | 1.415 |

| Biological Activity | Observations |

|---|---|

| Antimicrobial Potential | Under investigation |

| Solvent Efficacy | Effective for polymerization |

| Protein Stabilization | Observed in studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.